molecular formula C19H14ClN3O5 B5385814 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B5385814
M. Wt: 399.8 g/mol
InChI Key: OVZHIMFEHXCLTH-YHYXMXQVSA-N
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Description

6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group and a (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Substitution with (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl Moiety: This step involves the reaction of the nitrated pyrimidine with (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl bromide in the presence of a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety can participate in nucleophilic substitution reactions, especially at the methoxy group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy group and formation of the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 6-[(Z)-2-[4-[(4-chlorophenyl)amino]phenyl]ethenyl]-5-amino-1H-pyrimidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 6-[(Z)-2-[4-[(4-chlorophenyl)hydroxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.

    6-[(Z)-2-[4-[(4-chlorophenyl)hydroxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The unique combination of the nitro group and the (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety in 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione provides distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-14-6-1-13(2-7-14)11-28-15-8-3-12(4-9-15)5-10-16-17(23(26)27)18(24)22-19(25)21-16/h1-10H,11H2,(H2,21,22,24,25)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHIMFEHXCLTH-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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